molecular formula C12H10N2O2 B8405910 4-Hydroxy-2-(1-methylimidazol-2-yl)benzo(b)furan

4-Hydroxy-2-(1-methylimidazol-2-yl)benzo(b)furan

Cat. No. B8405910
M. Wt: 214.22 g/mol
InChI Key: LGGULXRJYSWMJI-UHFFFAOYSA-N
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Patent
US07196199B2

Procedure details

By the reactions in the same manner as in Starting Material Synthesis Example 5 using 4-methoxy-2-(1-methylimidazol-2-yl)benzo(b)furan (2.00 g) and boron tribromide (2.0 ml), the title compound (1.21 g) was obtained as pale-yellow crystals, melting point >265° C. (decomposition)
Name
4-methoxy-2-(1-methylimidazol-2-yl)benzo(b)furan
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:13]([CH3:17])[CH:14]=[CH:15][N:16]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[N:13]([CH3:17])[CH:14]=[CH:15][N:16]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
4-methoxy-2-(1-methylimidazol-2-yl)benzo(b)furan
Quantity
2 g
Type
reactant
Smiles
COC1=CC=CC=2OC(=CC21)C=2N(C=CN2)C
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2OC(=CC21)C=2N(C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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